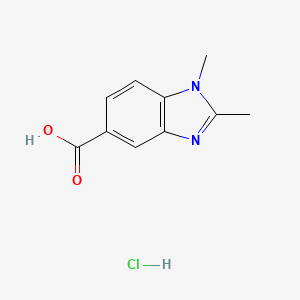

1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

1,2-dimethylbenzimidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2;/h3-5H,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGSEGRPUIJPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-84-0 | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 1,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and General Procedures

The compound 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a benzimidazole derivative, synthesized primarily through condensation and cyclization reactions involving substituted o-phenylenediamines and carboxylic acids or their derivatives under acidic conditions.

Condensation of o-phenylenediamine with carboxylic acids in acidic medium:

A typical method involves refluxing a mixture of 4-methyl-1,2-phenylenediamine and the corresponding carboxylic acid in hydrochloric acid (4 mol/L) for 4 to 9 hours. The reaction mixture is then cooled and neutralized slowly with sodium hydroxide, precipitating the benzimidazole derivative, which is purified by recrystallization from ethanol-water mixtures.Methylation step:

The 1,2-dimethyl substitution on the benzimidazole ring is achieved by methylation, often using methylating agents under acidic catalysis, facilitating ring closure and formation of the benzimidazole scaffold.One-pot heterocyclization:

A modern approach involves one-pot synthesis via heterocyclization reactions, where substituted nitrobenzoate esters react with substituted benzaldehydes in the presence of reducing agents like sodium dithionite in DMSO, followed by base hydrolysis to yield benzimidazole carboxylic acid derivatives. Although this method is demonstrated for related benzimidazole acids, it offers a versatile synthetic strategy adaptable to 1,2-dimethyl derivatives.

Detailed Reaction Conditions and Analysis

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Condensation | 4-methyl-1,2-phenylenediamine + carboxylic acid + HCl | Reflux (approx. 100°C) | 4–9 hours | Acidic medium (4 mol/L HCl), reflux |

| Neutralization and Precipitation | NaOH (1 mol/L) | Room temperature | Until precipitate forms | Slow neutralization to pH ~7 |

| Methylation | Methylating agent + acid catalyst | Heating, reflux | Variable | Facilitates 1,2-dimethyl substitution |

| One-pot heterocyclization | Nitrobenzoate + substituted benzaldehyde + Na2S2O4 + DMSO | 90°C, reflux | 3 hours | Followed by base hydrolysis (NaOH/EtOH) |

Industrial and Laboratory Scale Production

Laboratory scale:

The reflux condensation method remains the most common laboratory approach due to its simplicity and reasonable yields (typically around 60% yield reported for similar benzimidazole derivatives).Industrial scale:

Industrial production optimizes reaction parameters such as temperature, reagent concentration, and reaction time, often employing continuous flow reactors to improve yield and purity. Advanced purification techniques, including crystallization and vacuum drying, are used to isolate the hydrochloride salt form with high purity.

Chemical Reaction Types and Transformations

The compound can participate in various chemical transformations post-synthesis, which can be relevant for further functionalization or derivatization:

| Reaction Type | Common Reagents | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromic acid | Conversion to carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride, H2 (catalyst) | Formation of amines or alcohols |

| Substitution | Alkyl halides + base | Alkylated benzimidazole derivatives |

These reactions underscore the versatility of the benzimidazole core for chemical modification and potential application development.

Research Findings and Characterization

Yields and Purity:

Yields of benzimidazole derivatives prepared by reflux condensation typically range from 50% to 70%, with purity enhanced by recrystallization from ethanol-water mixtures.Spectroscopic Characterization:

The synthesized compounds are characterized by:- 1H NMR: Signals corresponding to methyl groups at positions 1 and 2 (singlets around δ 2.3–2.5 ppm), aromatic protons (multiplets δ 6.9–7.3 ppm), and NH proton (broad singlet near δ 12 ppm).

- IR Spectroscopy: Characteristic bands for carboxylic acid groups and benzimidazole ring vibrations.

- Mass Spectrometry: Confirms molecular weight and structure.

One-pot synthesis studies demonstrated efficient formation of benzimidazole-5-carboxylic acid derivatives with straightforward workup and good yields, highlighting the method's potential for scale-up.

Summary Table: Preparation Methods Overview

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reflux condensation | 4-methyl-1,2-phenylenediamine + acid | HCl 4 mol/L, reflux 4–9 h | ~60 | Classical, well-established |

| Methylation | Benzimidazole intermediate + methylating agent | Acid catalysis, heating | Variable | Introduces 1,2-dimethyl groups |

| One-pot heterocyclization | Nitrobenzoate + substituted benzaldehyde + Na2S2O4 | DMSO, reflux 90°C, 3 h | Good | Efficient, fewer steps, adaptable method |

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

Stability and Reactivity

1,2-Dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is stable at room temperature and can undergo various chemical reactions, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Can form amines or alcohols.

- Substitution : Can produce alkylated derivatives through nucleophilic substitution reactions.

Pharmaceutical Research

The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary studies indicate that it may exhibit effectiveness against specific bacterial strains and could serve as an analgesic agent. These biological activities suggest its potential as a lead compound in drug discovery for treating infections and inflammatory conditions.

Organic Synthesis

Due to its functional groups, this compound serves as a valuable intermediate in organic synthesis. It can be utilized for constructing more complex molecules in medicinal chemistry.

Material Science

The compound's unique structure allows it to be explored in the development of new materials, particularly in the field of polymers and coatings. Its chemical properties may enhance the performance characteristics of these materials.

Biological Interaction Studies

Research is ongoing to understand how this compound interacts with biological targets. Initial findings suggest it may bind to enzymes or receptors involved in inflammation and infection pathways, warranting further investigation into its therapeutic mechanisms.

Mecanismo De Acción

The mechanism by which 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system under study.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Key structural analogs include derivatives with substitutions at positions 4 or 5 of the benzodiazole core. Below is a comparative table based on available data and substituent effects:

Key Observations :

- Methyl Groups : The 1,2-dimethyl substitution in the target compound likely enhances steric protection against metabolic degradation compared to unsubstituted analogs.

- Hydrochloride Salt : Both the target compound and the 4-fluoro analog utilize HCl salts to improve aqueous solubility, critical for drug formulation.

Actividad Biológica

1,2-Dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (DMBC) is an organic compound recognized for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11ClN2O2

- Molecular Weight : 226.66 g/mol

- InChI Key : LFGSEGRPUIJPJD-UHFFFAOYSA-N

DMBC features a benzodiazole ring system with a carboxylic acid functional group, contributing to its reactivity and biological interactions. The compound typically appears as a stable powder at room temperature .

Antimicrobial Properties

Research indicates that DMBC exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against:

- Staphylococcus aureus , including methicillin-resistant strains (MRSA)

- Mycobacterium tuberculosis

In studies, DMBC demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 3.90 |

| MRSA ATCC 43300 | < 1.00 |

| Mycobacterium tuberculosis H37Rv | TBD |

Anti-inflammatory and Analgesic Effects

Preliminary investigations have suggested that DMBC may possess anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its interaction with enzymes or receptors involved in inflammation pathways . Further pharmacological studies are warranted to validate these claims.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of DMBC against various pathogens. The results indicated that DMBC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with particularly strong activity against MRSA strains .

Interaction Studies

Molecular docking studies have been employed to understand the binding affinity of DMBC with biological targets. These studies suggest that DMBC may interact with proteins involved in bacterial resistance mechanisms, potentially leading to enhanced therapeutic strategies against resistant strains .

Synthesis Methods

The synthesis of DMBC has been explored through various methods, including:

- Heating under reflux : A common method involving the reaction of starting materials in a solvent under heat.

- Refluxing with acids : Utilizing strong acids to facilitate the formation of the benzodiazole structure.

These methods are crucial for producing sufficient quantities for research and application in medicinal chemistry .

Q & A

Basic: What are the recommended synthetic routes for 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of substituted benzimidazole precursors with carboxylic acid derivatives. For example, analogous benzoxazole carboxylates are synthesized via refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids in polar aprotic solvents like DMF or acetic acid . Optimization includes:

- Catalysis: Phosphorus oxychloride (POCl₃) can enhance cyclization efficiency.

- Temperature Control: Maintain reflux temperatures (100–120°C) to ensure complete ring closure.

- Purification: Use recrystallization (ethanol/water mixtures) or preparative HPLC to isolate the hydrochloride salt .

Basic: How should researchers purify and characterize this compound post-synthesis?

Methodological Answer:

- Purification:

- Characterization:

Advanced: What strategies are effective in resolving contradictory spectral data (e.g., NMR shifts or melting points)?

Methodological Answer:

Discrepancies in data may arise from polymorphism, impurities, or hydration states. To resolve:

- X-ray Crystallography: Definitive structural confirmation (e.g., bond angles, hydrogen bonding in benzimidazole analogs ).

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify polymorphic transitions or hydrate forms.

- 2D NMR Techniques: HSQC and COSY correlations can distinguish between overlapping proton environments .

Advanced: How can researchers design stability studies to assess degradation under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures and hygroscopicity .

Advanced: What in silico methods are suitable for predicting the compound’s pharmacological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., benzimidazole derivatives binding to ATPase domains ).

- QSAR Modeling: Correlate substituent effects (e.g., methyl groups at positions 1 and 2) with activity using descriptors like logP and polar surface area.

- ADMET Prediction: Tools like SwissADME assess bioavailability and cytochrome P450 interactions .

Advanced: How to validate analytical methods for quantifying the compound and its impurities?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.